Sodium propanolate
Overview
Description
Sodium propanolate, also known as sodium propoxide, is an organic compound with the chemical formula C₃H₇NaO. It is the sodium salt of propanol and is commonly used as a strong base in organic synthesis. This compound is typically found as a white crystalline solid and is highly reactive due to the presence of the alkoxide ion.
Mechanism of Action
Na(C2H5COO)\text{Na(C}_2\text{H}_5\text{COO)}Na(C2H5COO)
. This compound plays a significant role in various biological processes and has a wide range of applications. Here, we delve into the mechanism of action of sodium propanolate.Target of Action
It’s known that this compound is a major microbial fermentation metabolite in the human gut . It’s also used as a food preservative, primarily as a mold inhibitor in bakery products .
Biochemical Pathways
This compound is involved in the propionate metabolism pathway. Some propionate producers form propionate through the succinate pathway, in which intermediates such as malate and fumarate are involved .
Pharmacokinetics
Given its solubility in water , it can be inferred that it has good bioavailability.
Result of Action
It’s known to have health-promoting effects in the human gut . It’s thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its deliquescent nature in moist air suggests that humidity can affect its stability. Furthermore, its use as a food preservative indicates that it can function effectively in various food environments .
Biochemical Analysis
. .
Biochemical Properties
Sodium propanolate plays a significant role in biochemical reactions. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This interaction with NF-κB suggests that this compound may have a regulatory role in inflammation and immune responses .
Cellular Effects
This compound has been observed to have anti-inflammatory and antioxidant effects on cells . In an in vitro model of inflammation on the J774-A1 cell line, this compound decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It enhances the production of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) following H2O2 stimulation .
Dosage Effects in Animal Models
In animal models, this compound has been observed to reduce inflammation and tissue damage when administered orally at doses of 30 and 100 mg/kg . These findings suggest that the effects of this compound can vary with different dosages, and high doses may have potential therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propanolate can be synthesized through the reaction of sodium metal with propanol. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the sodium from reacting with moisture or oxygen in the air. The general reaction is as follows:
2C₃H₇OH+2Na→2C₃H₇ONa+H₂
This reaction typically takes place at room temperature, and the this compound formed is usually isolated by evaporating the solvent.
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium propanolate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in an organic molecule.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Deprotonation: It is a strong base and can deprotonate weak acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.
Elimination Reactions: Often requires heating and the presence of a suitable leaving group.
Deprotonation: Usually involves weak acids such as alcohols or phenols.
Major Products Formed:
Nucleophilic Substitution: Produces ethers.
Elimination Reactions: Produces alkenes.
Deprotonation: Produces alkoxides.
Scientific Research Applications
Sodium propanolate has several applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in various organic reactions.
Catalysis: Acts as a catalyst in certain chemical reactions.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Polymer Chemistry: Involved in the polymerization of certain monomers.
Comparison with Similar Compounds
Sodium Methanolate (Sodium Methoxide): NaOCH₃
Sodium Ethanolate (Sodium Ethoxide): NaOC₂H₅
Sodium Butanolate (Sodium Butoxide): NaOC₄H₉
Comparison:
Reactivity: Sodium propanolate is similar in reactivity to other sodium alkoxides but has a slightly different steric profile due to the propyl group.
Applications: While all sodium alkoxides are used as strong bases and nucleophiles, this compound may be preferred in reactions where the propyl group offers specific steric or electronic advantages.
Uniqueness: this compound’s unique properties stem from the propyl group, which can influence the outcome of certain reactions compared to other alkoxides.
Properties
IUPAC Name |
sodium;propan-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOSUMRTSQULBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064481 | |
Record name | 1-Propanol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6819-41-6 | |
Record name | 1-Propanol, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006819416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium propanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium propanolate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43R76XA4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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